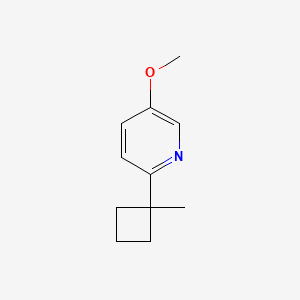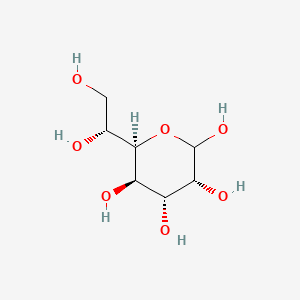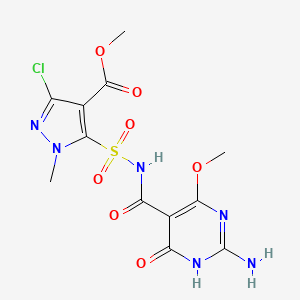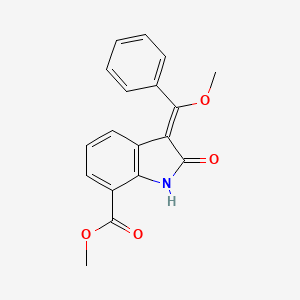
Methyl (Z)-3-(Methoxy(phenyl)methylene)-2-oxoindoline-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (Z)-3-(Methoxy(phenyl)methylene)-2-oxoindoline-7-carboxylate is a complex organic compound with a unique structure that includes an indoline core, a methoxy group, and a carboxylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (Z)-3-(Methoxy(phenyl)methylene)-2-oxoindoline-7-carboxylate typically involves the condensation of an indoline derivative with a methoxybenzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (Z)-3-(Methoxy(phenyl)methylene)-2-oxoindoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy and carboxylate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl (Z)-3-(Methoxy(phenyl)methylene)-2-oxoindoline-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Methyl (Z)-3-(Methoxy(phenyl)methylene)-2-oxoindoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (Z)-3-(Methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate
- Methyl (Z)-3-(Methoxy(phenyl)methylene)-2-oxoindoline-5-carboxylate
- Methyl (Z)-3-(Methoxy(phenyl)methylene)-2-oxoindoline-4-carboxylate
Uniqueness
Methyl (Z)-3-(Methoxy(phenyl)methylene)-2-oxoindoline-7-carboxylate is unique due to its specific substitution pattern on the indoline core, which can influence its reactivity and biological activity. The position of the methoxy and carboxylate groups can significantly affect the compound’s properties, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C18H15NO4 |
|---|---|
Peso molecular |
309.3 g/mol |
Nombre IUPAC |
methyl (3Z)-3-[methoxy(phenyl)methylidene]-2-oxo-1H-indole-7-carboxylate |
InChI |
InChI=1S/C18H15NO4/c1-22-16(11-7-4-3-5-8-11)14-12-9-6-10-13(18(21)23-2)15(12)19-17(14)20/h3-10H,1-2H3,(H,19,20)/b16-14- |
Clave InChI |
UUUCPQPNLFLQIN-PEZBUJJGSA-N |
SMILES isomérico |
CO/C(=C\1/C2=C(C(=CC=C2)C(=O)OC)NC1=O)/C3=CC=CC=C3 |
SMILES canónico |
COC(=C1C2=C(C(=CC=C2)C(=O)OC)NC1=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


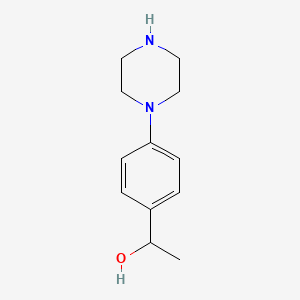

![N-[3,5-dimethyl-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13848408.png)
![1H-Imidazo[4,5-b]pyridine, 2-butyl-5,7-dimethyl-](/img/structure/B13848412.png)
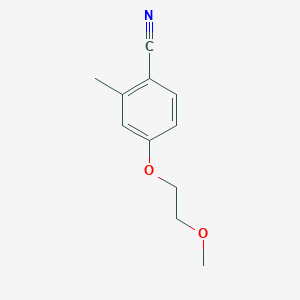
![2-Ethyl-1-phenyl-1,3,8-triazaspiro[4.5]dec-2-en-4-one](/img/structure/B13848422.png)

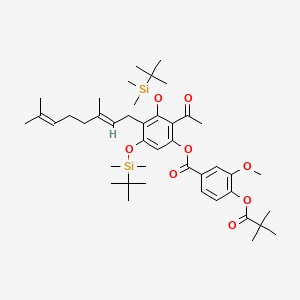
![7-Oxabicyclo[4.1.0]heptane, 3-buten-2-one deriv. (ZCI)](/img/structure/B13848432.png)
![2-Cyano-N-(6-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)benzamide](/img/structure/B13848439.png)
